molecular formula C15H10F2O3 B1324002 3-Acetoxy-2',6'-difluorobenzophenone CAS No. 890100-18-2

3-Acetoxy-2',6'-difluorobenzophenone

Cat. No. B1324002
M. Wt: 276.23 g/mol
InChI Key: SRASUQOAINAVOQ-UHFFFAOYSA-N
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Description

3-Acetoxy-2',6'-difluorobenzophenone is a type of fluorinated benzophenone, which is a type of organic compound. It is a colorless solid that is soluble in many organic solvents and has a melting point of approximately 78°C. This compound has been used in various scientific research applications, including as a catalyst in organic synthesis, a reagent in organic chemistry, and a fluorescent agent for imaging. In addition, it has been used for biochemical and physiological studies, due to its ability to interact with certain proteins and enzymes.

Scientific Research Applications

Photochemistry in Organic Synthesis

The study of photochemistry in organic compounds, including derivatives similar to 3-Acetoxy-2',6'-difluorobenzophenone, reveals their potential in synthetic organic chemistry. For instance, research on 2-alkoxymethyl-5-methylphenacyl chloride and benzoate shows the high chemical yields and selectivity in photochemical reactions. These findings suggest that compounds like 3-Acetoxy-2',6'-difluorobenzophenone could be valuable in similar photochemical processes (Plíštil et al., 2006).

Polymerization Processes

Research on the copolymerization of acetoxybenzoic acids indicates the potential for 3-Acetoxy-2',6'-difluorobenzophenone in polymer chemistry. The study of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid copolymers demonstrates the complexity and variability in polymerization reactions, which could be relevant for the applications of 3-Acetoxy-2',6'-difluorobenzophenone in creating specialized polymers (Han et al., 1996).

UV-Filter Studies in Toxicology

In toxicology, the study of benzophenone derivatives, closely related to 3-Acetoxy-2',6'-difluorobenzophenone, has been significant. Investigations into the metabolism of UV-filter benzophenone-3 by liver microsomes and its endocrine-disrupting activity provide insights into how similar compounds might interact biologically and their potential toxicological impacts (Watanabe et al., 2015).

Antimicrobial Activity Research

The synthesis and evaluation of compounds with structures similar to 3-Acetoxy-2',6'-difluorobenzophenone for antimicrobial activity suggest its potential use in medical research. Studies on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, for instance, show significant activity against various microorganisms (Salahuddin et al., 2017).

properties

IUPAC Name

[3-(2,6-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRASUQOAINAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641662
Record name 3-(2,6-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',6'-difluorobenzophenone

CAS RN

890100-18-2
Record name Methanone, [3-(acetyloxy)phenyl](2,6-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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